molecular formula C19H21N3O2S2 B13812462 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-

Cat. No.: B13812462
M. Wt: 387.5 g/mol
InChI Key: WIFXJVCIBGDMRC-UHFFFAOYSA-N
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Description

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- is a complex organic compound characterized by its unique thieno[2,3-D]pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thieno[2,3-D]pyrimidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[2,3-D]pyrimidine derivatives, and various substituted acetamide derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a treatment for various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- lies in its specific combination of functional groups and structural features.

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C19H21N3O2S2/c1-5-13-8-6-7-10(2)16(13)20-14(23)9-25-19-21-17(24)15-11(3)12(4)26-18(15)22-19/h6-8H,5,9H2,1-4H3,(H,20,23)(H,21,22,24)

InChI Key

WIFXJVCIBGDMRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)C

Origin of Product

United States

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